molecular formula C7H14Cl2N2S B1522929 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride CAS No. 1251924-01-2

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Cat. No.: B1522929
CAS No.: 1251924-01-2
M. Wt: 229.17 g/mol
InChI Key: WGUCTLVQOJBTAO-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride: is a chemical compound with the molecular formula C7H14Cl2N2S and a molecular weight of 229.17 g/mol . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research .

Mechanism of Action

Target of Action

Compounds with similar structures have shown significant antifungal and antitubercular activity . These compounds could potentially target enzymes or proteins essential for the survival of these microorganisms.

Mode of Action

Similar compounds have been tested for their in vitro analgesic and anti-inflammatory activities . This suggests that these compounds might interact with specific receptors or enzymes to exert their effects.

Biochemical Pathways

Based on the observed antifungal and antitubercular activities of similar compounds , it can be inferred that this compound might interfere with the biochemical pathways essential for the growth and survival of these organisms.

Pharmacokinetics

The molecular weight of the compound is 22917 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Similar compounds have shown significant antifungal and antitubercular activities , suggesting that this compound might inhibit the growth of these organisms at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride typically involves the reaction of 1,3-thiazole with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various bioactive molecules .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. Thiazole derivatives have shown promise in inhibiting the growth of various pathogens .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, analgesic, and anticancer agent. Thiazole derivatives have been found to interact with specific molecular targets, making them valuable in drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and chemical reaction accelerators. Its unique chemical properties make it suitable for various industrial applications .

Comparison with Similar Compounds

  • 4-(4-(Pyridin-2-yl)-1,3-thiazol-2-yl)butan-1-amine dihydrochloride
  • 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
  • N,4-Diaryl-1,3-thiazole-2-amines

Comparison: 4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Compared to other thiazole derivatives, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research .

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUCTLVQOJBTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride
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4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

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